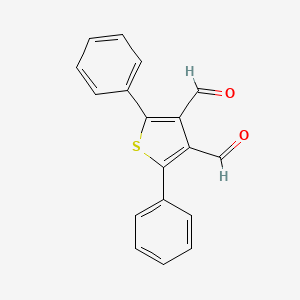
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is a chemical compound with the molecular formula C18H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-bis(chloromethyl)thiophene with appropriate reagents under controlled conditions. The Kröhnke method is often employed for this synthesis . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Thiophenedicarboxylic acids.
Reduction: Thiophenedicarbinols.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
類似化合物との比較
Similar Compounds
2,5-Thiophenedicarboxaldehyde: A related compound with similar reactivity but different substitution patterns.
2,5-Furandicarboxaldehyde: Another heterocyclic aldehyde with oxygen instead of sulfur in the ring.
2,5-Pyrazinedicarboxaldehyde: Contains a nitrogen heterocycle, offering different chemical properties.
Uniqueness
3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing specialized materials and exploring novel chemical reactions.
特性
CAS番号 |
59611-35-7 |
|---|---|
分子式 |
C18H12O2S |
分子量 |
292.4 g/mol |
IUPAC名 |
2,5-diphenylthiophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
InChIキー |
DIDCTXIIGKMBID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


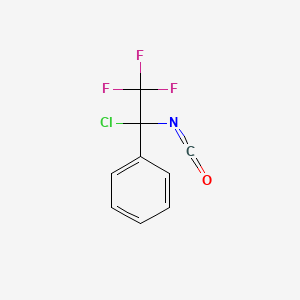
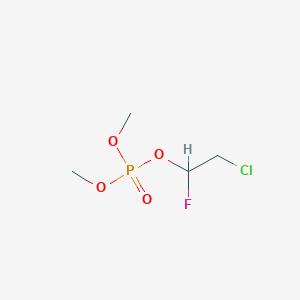
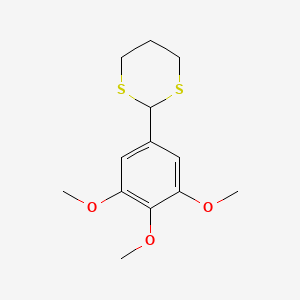

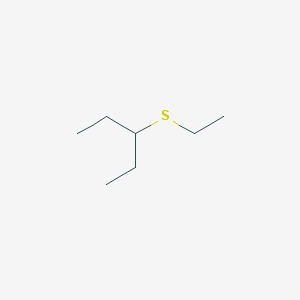
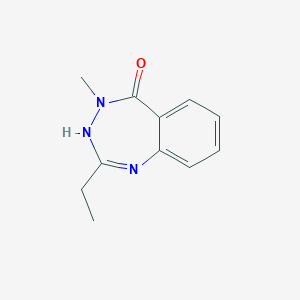

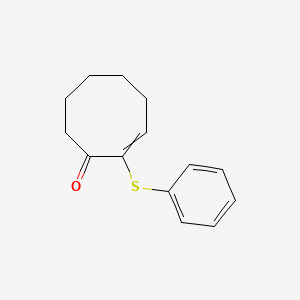

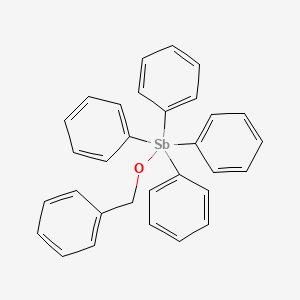

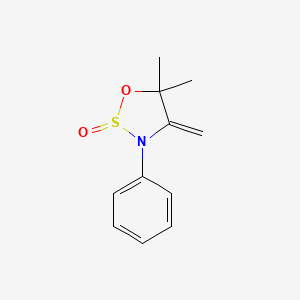
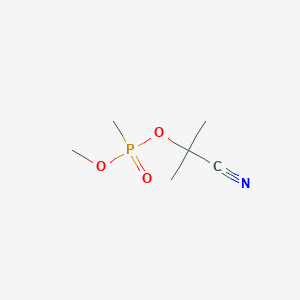
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
